![molecular formula C13H15ClN2O4 B2395752 Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate CAS No. 477870-07-8](/img/structure/B2395752.png)
Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate
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Overview
Description
Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as etizolam, and it belongs to the class of thienodiazepine drugs.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Agent Synthesis : Research has explored the synthesis of new compounds with potential antimicrobial properties, including derivatives of oxadiazole. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines demonstrating antibacterial and antifungal activities against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). Similarly, Ceylan et al. (2014) synthesized hybrid molecules containing azole moieties, which showed antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).
Synthesis of Derivatives for Biological Investigation
- Synthesis of Thiazolidine and Oxadiazoline Derivatives : Elhafez et al. (2003) synthesized thiazolidinone and oxadiazoline coumarin derivatives, investigating their antiviral activities and structure-activity relationship (Elhafez, Khrisy, Badria, & Fathy, 2003).
- Crystal Structure Analysis : Li et al. (2015) studied the crystal structure of a compound similar to the one , providing insights into its molecular conformation and potential applications (Li, Liu, Zhu, Chen, & Sun, 2015).
Pharmacological and Biological Effects
- Anticancer Prodrug Determination : Stępniowska et al. (2017) described a method for determining a new anticancer prodrug in serum using voltammetry, highlighting the compound's potential in cancer treatment (Stępniowska, Sztanke, Tuzimski, Korolczuk, & Sztanke, 2017).
- Synthesis and Evaluation of Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized oxadiazole derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting the therapeutic potential of these compounds (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s likely that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)8-11-16(13(18)15(2)20-11)10-6-4-9(14)5-7-10/h4-7,11H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMBQYWXVDSUOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate |
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